Benzyl 1(2H)-quinolinecarboxylate

Beschreibung

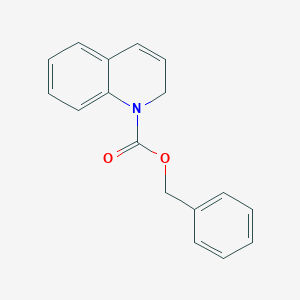

Benzyl 1(2H)-quinolinecarboxylate (C₁₇H₁₅NO₂) is a heterocyclic organic compound featuring a quinoline backbone substituted with a benzyl carboxylate group at the 1(2H)-position. Its molecular structure combines the aromatic quinoline system, known for electron-deficient properties and biological relevance, with a benzyl ester moiety that enhances solubility and reactivity. Key physicochemical properties include a monoisotopic mass of 265.1103 Da and an InChIKey identifier (NXWWSYGSSAHNRR-UHFFFAOYSA-N) .

Eigenschaften

CAS-Nummer |

17718-19-3 |

|---|---|

Molekularformel |

C17H15NO2 |

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

benzyl 2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |

InChI-Schlüssel |

NXWWSYGSSAHNRR-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

Andere CAS-Nummern |

17718-19-3 |

Synonyme |

1(2H)-Quinolinecarboxylic acid benzyl ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues in the Quinoline Family

2.1.1 Alkoxy-Substituted Quinoline Derivatives details four 6-methylquinoline derivatives with biphenyl alkoxy side chains (e.g., 3O-PPQMe, 4O-PPQMe). These compounds share the quinoline core but differ in substituents:

- Substituent Effects : Longer alkoxy chains (propoxy → hexoxy) increase molecular weight (353.1772 → 381.2088 Da) and aliphatic C–H stretching in IR spectra (2964 → 2936 cm⁻¹), indicating enhanced hydrophobicity .

- Spectroscopic Trends: ¹H-NMR: Downfield shifts in aromatic protons (δ 8.21–8.25 ppm) correlate with electron-withdrawing quinoline and biphenyl groups. IR: Symmetric C–O–C stretches decrease in wavenumber (1069 → 1029 cm⁻¹) as alkoxy chain length increases, reflecting reduced bond strain .

Table 1: Comparative Analysis of Quinoline Derivatives

| Compound | Molecular Formula | Alkoxy Chain | Key IR Peaks (cm⁻¹) | Molecular Weight (Da) |

|---|---|---|---|---|

| 3O-PPQMe | C₂₅H₂₃NO | Propoxy | 1205, 1069 | 353.1772 |

| 4O-PPQMe | C₂₆H₂₅NO | Butoxy | 1206, 1040 | 367.1931 |

| 5O-PPQMe | C₂₇H₂₇NO | Pentoxy | 1207, 1029 | 381.2088 |

| Benzyl 1(2H)-quinolinecarboxylate | C₁₇H₁₅NO₂ | Benzyl ester | N/A | 265.1103 |

Functional Differences :

- This structural distinction may favor different reactivity profiles (e.g., ester hydrolysis vs. alkoxy stability) .

Comparison with Quinoxaline Analogues

Benzyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate () replaces the quinoline core with a dihydroquinoxaline system containing a ketone group. Key differences include:

- Heterocyclic Core: Quinoxaline’s dual nitrogen atoms enhance electron deficiency compared to quinoline, affecting π-π stacking and redox behavior.

- Functional Groups: The 3-oxo group in the quinoxaline derivative introduces keto-enol tautomerism, absent in this compound, which may influence biological activity or catalytic applications .

Patent and Literature Landscape

- In contrast, ’s alkoxy quinolines are well-characterized in academic studies but lack patent mentions, suggesting divergent applications (e.g., liquid crystals vs. drug intermediates) .

Vorbereitungsmethoden

Reaction Design and Substrate Scope

The FeCl3-catalyzed tandem benzylation-cyclization of 2-aminoaryl alcohols with β-ketoesters offers a one-pot route to 3-quinolinecarboxylic esters. While the seminal work by Fan et al. primarily employed ethyl 3-oxobutanoate (2a), substitution with benzyl β-ketoesters theoretically enables direct access to benzyl quinolinecarboxylates (Scheme 1). The reaction proceeds via:

-

Carbocation Formation : FeCl3 facilitates the generation of a benzyl carbocation from 2-aminoarylmethyl alcohols.

-

Enol Attack : The β-ketoester enol attacks the carbocation, forming a C–C bond.

-

Cyclization : Intramolecular amide formation closes the quinoline ring.

-

Oxidation : Aerial oxidation aromatizes the 1,4-dihydroquinoline intermediate to the final product.

Optimization Insights :

-

Catalyst System : FeCl3 (10 mol%) with ZnCl2 (1.0 equiv) in PhCl at 90°C achieves 85% yield for ethyl esters.

-

Benzyl Adaptation : Replacing ethyl β-ketoesters with benzyl analogues (e.g., benzyl 3-oxobutanoate) is hypothesized to yield benzyl esters, though experimental validation is pending.

-

Functional Group Tolerance : Electron-donating (e.g., –OMe) and withdrawing (e.g., –NO2) groups on the aryl alcohol are compatible.

Mechanistic Validation and Scalability

Key experiments confirm the cascade mechanism:

-

Under N2, the 1,4-dihydroquinoline intermediate (3c1) isolates in 81% yield, which oxidizes quantitatively to the aromatic product upon exposure to air.

-

The method’s scalability is evidenced by gram-scale syntheses (e.g., 97.3 mg of 3b from 0.5 mmol substrate).

Direct Esterification of Quinolinecarboxylic Acids

Benzylation of Pre-Formed Carboxylic Acids

A two-step approach involves synthesizing quinolinecarboxylic acids followed by benzyl esterification. For 2-aminoquinoline-6-carboxylic acid benzyl ester:

-

Acid Activation : Quinolinecarboxylic acid reacts with benzyl chloride in DMF/K2CO3 at 60°C.

-

Esterification : Nucleophilic acyl substitution installs the benzyl group, yielding 55–69% isolated product.

Critical Parameters :

Microwave-Assisted Hydrolysis

Microwave irradiation accelerates the hydrolysis of ester precursors to carboxylic acids (e.g., converting ethyl esters to acids in 90% yield at 120°C for 130 min). Subsequent benzylation streamlines the sequence, avoiding prolonged heating.

Reductive Amination and Esterification

N-Oxide Intermediate Strategy

A three-step protocol for 2-aminoquinoline-6-carboxylic acid benzyl ester illustrates this approach:

-

N-Oxidation : Quinolinecarboxylic acid is oxidized to the N-oxide.

-

Amination : Treatment with NH4Cl and p-toluenesulfonyl chloride in dichloroethane introduces the amino group.

-

Benzylation : K2CO3-mediated reaction with benzyl chloride installs the ester (55% yield).

Advantages :

-

Avoids hazardous ammonia gas.

-

Triethylamine/ammonium chloride buffer ensures mild conditions (0–25°C).

Comparative Analysis of Synthetic Routes

Q & A

Q. How to address low aqueous solubility in in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.